3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid
Description
3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Properties
CAS No. |
400781-85-3 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-(2-methyl-4,5-dihydroimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h2-5H2,1H3,(H,10,11) |
InChI Key |
QVFWTWJELADOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole-4-carboxylic acid
- 2-methylimidazole
- 4,5-dihydro-1H-imidazole-2-carboxylic acid
Uniqueness
What sets 3-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)propanoic acid apart is its unique combination of the imidazole ring and the propanoic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
